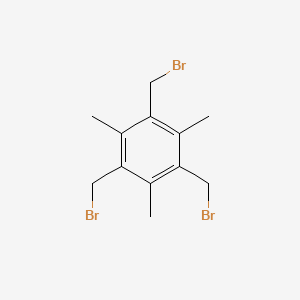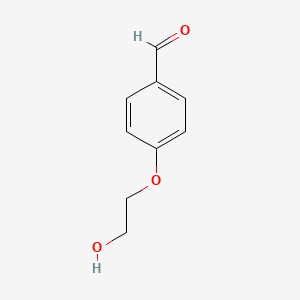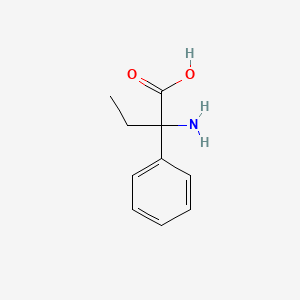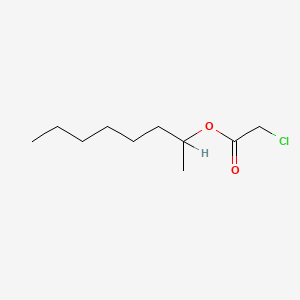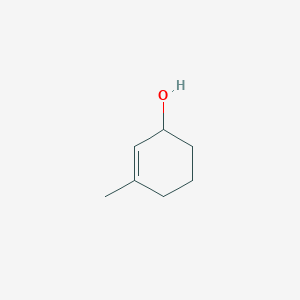
Phenyl trifluoroacetate
描述
Phenyl trifluoroacetate is an organic compound with the molecular formula C8H5F3O2. It is an ester derived from trifluoroacetic acid and phenol. This compound is known for its unique chemical properties, which make it valuable in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Phenyl trifluoroacetate can be synthesized through the esterification of phenol with trifluoroacetic acid or its derivatives. One common method involves the reaction of phenol with trifluoroacetic anhydride in the presence of a catalyst. The reaction typically occurs at elevated temperatures (around 100-150°C) and may require a solvent such as dichloromethane .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
化学反应分析
Types of Reactions: Phenyl trifluoroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water or aqueous solutions, this compound hydrolyzes to produce phenol and trifluoroacetic acid.
Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the trifluoroacetate group is replaced by other nucleophiles.
Oxidation and Reduction: Although less common, this compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often catalyzed by acids or bases.
Nucleophilic Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base.
Oxidation and Reduction: Various oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed:
Hydrolysis: Phenol and trifluoroacetic acid.
Nucleophilic Substitution: Substituted phenyl derivatives.
Oxidation and Reduction: Depending on the specific reaction, various oxidized or reduced products.
科学研究应用
Phenyl trifluoroacetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in organic synthesis, particularly in the preparation of trifluoromethylated compounds.
Biological Studies: Its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Material Science: this compound is used in the development of advanced materials, such as polymers with unique properties.
Pharmaceutical Research: It serves as an intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs.
作用机制
The mechanism of action of phenyl trifluoroacetate involves its ability to act as an electrophile in various chemical reactions. The trifluoroacetate group is highly electron-withdrawing, making the phenyl ring more susceptible to nucleophilic attack. This property is exploited in many synthetic applications, where this compound serves as a key intermediate .
Molecular Targets and Pathways: In biological systems, this compound and its derivatives may interact with enzymes and proteins, leading to inhibition or modification of their activity. The exact molecular targets and pathways depend on the specific derivative and its application .
相似化合物的比较
- Methyl trifluoroacetate: Used in similar esterification reactions but with different reactivity due to the methyl group.
- Ethyl trifluoroacetate: Similar to methyl trifluoroacetate but with an ethyl group, affecting its reactivity and applications.
- Phenyl trifluoromethanesulfonate: Another trifluoromethylated compound with different reactivity due to the sulfonate group.
- Pentafluorophenyl trifluoroacetate: Contains a pentafluorophenyl group, leading to different chemical properties and applications .
属性
IUPAC Name |
phenyl 2,2,2-trifluoroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7(12)13-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCMYAIUSOSIQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060106 | |
| Record name | Acetic acid, trifluoro-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500-73-2 | |
| Record name | Acetic acid, 2,2,2-trifluoro-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=500-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2,2-trifluoro-, phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000500732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2,2,2-trifluoro-, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, trifluoro-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
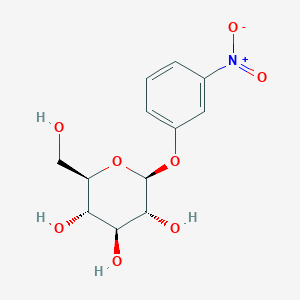
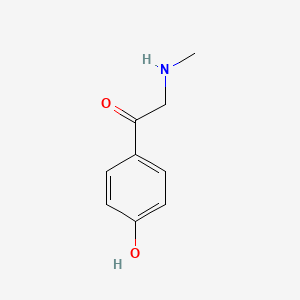


![2-Methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1293838.png)


